

# P2Y2 Receptor Agonists in Dry Eye Models: A Comparative Analysis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Diquas*

Cat. No.: *B10828734*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of P2Y2 receptor agonists as a therapeutic class for the treatment of dry eye disease, with a primary focus on Diquafosol (formerly INS365), the most extensively studied agonist in this category. The information is based on preclinical and clinical data from various dry eye models.

## Mechanism of Action: P2Y2 Receptor Signaling

P2Y2 receptors are G protein-coupled receptors activated by extracellular nucleotides like ATP and UTP.<sup>[1][2]</sup> In the context of the ocular surface, their activation initiates a signaling cascade that leads to increased tear fluid and mucin secretion, addressing key deficiencies in dry eye disease.<sup>[3][4]</sup>

Activation of the P2Y2 receptor by an agonist such as diquafosol leads to the stimulation of phospholipase C (PLC).<sup>[2]</sup> This enzyme then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).<sup>[2]</sup> IP3 triggers the release of calcium from intracellular stores, and the subsequent increase in intracellular calcium, along with DAG, activates protein kinase C (PKC).<sup>[1][2]</sup> This cascade ultimately results in the secretion of water (via chloride and fluid transport) and mucin from conjunctival goblet cells, enhancing the stability and volume of the tear film.<sup>[5][6]</sup>

[Click to download full resolution via product page](#)

### P2Y2 Receptor Signaling Pathway

## Comparative Efficacy of Diquafosol in Preclinical Dry Eye Models

Diquafosol has been evaluated in various animal models of dry eye, demonstrating significant improvements in key parameters of ocular surface health.

| Parameter                    | Animal Model                               | Diquafosol Concentration | Key Findings                                                                                                                                |
|------------------------------|--------------------------------------------|--------------------------|---------------------------------------------------------------------------------------------------------------------------------------------|
| Tear Secretion               | Rat (exorbital lacrimal gland extirpation) | 3.0% and 8.5%            | 1.5-fold transient increase in tear fluid secretion 10 minutes post-application. <a href="#">[1]</a>                                        |
| Corneal Barrier Function     | Rat (exorbital lacrimal gland extirpation) | 1.0%                     | Approximately 50% maximal decline in fluorescein penetrance after 2 weeks of treatment. <a href="#">[1]</a>                                 |
| Goblet Cell Mucin Secretion  | Rat (exorbital lacrimal gland extirpation) | 1.0%                     | Over 30% maximal transient decrease in PAS-stained area 5 minutes post-application, indicating mucin release. <a href="#">[1]</a>           |
| Corneal Epithelial Integrity | Rabbit (blink reflex blockage)             | 0.1% to 1.0%             | Concentration-dependent and significant decrease in methylene blue staining, indicating preserved epithelial integrity. <a href="#">[7]</a> |

## Comparative Efficacy of Diquafosol in Clinical Studies

Clinical trials have compared 3% Diquafosol ophthalmic solution to other common dry eye treatments, such as sodium hyaluronate and cyclosporine.

| Comparator                     | Key Efficacy Endpoints                                                                                                          | Results                                                                                        |
|--------------------------------|---------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------|
| 0.1% Sodium Hyaluronate        | Corneal Fluorescein Staining (CFS) Score                                                                                        | Diquafosol was non-inferior to sodium hyaluronate in improving CFS scores. <a href="#">[8]</a> |
| Rose Bengal Staining Score     | Diquafosol demonstrated superior improvement in Rose Bengal staining scores compared to sodium hyaluronate. <a href="#">[8]</a> |                                                                                                |
| Tear Film Break-up Time (TBUT) | Both treatments improved TBUT, with no statistically significant difference between the groups. <a href="#">[9]</a>             |                                                                                                |
| 0.05% Cyclosporine A           | Tear Secretion (Schirmer's Test)                                                                                                | Diquafosol showed a more rapid and effective increase in tear secretion. <a href="#">[10]</a>  |
| Ocular Surface Staining Score  | Both treatments effectively reduced ocular surface staining. <a href="#">[10][11]</a>                                           |                                                                                                |
| Optical Aberrations            | Cyclosporine A was more effective in improving optical aberrations. <a href="#">[10]</a>                                        |                                                                                                |

## Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of P2Y2 agonists are provided below.



[Click to download full resolution via product page](#)

#### General Experimental Workflow

## Schirmer's Test in Rats (Modified)

- Objective: To measure aqueous tear production.
- Materials: Phenol red thread test strips.
- Procedure:
  - The rat is gently restrained.
  - A phenol red-impregnated cotton thread is placed in the lateral canthus of the lower eyelid for 15 seconds.
  - The length of the color change on the thread (from yellow to red) is measured in millimeters. This color change is proportional to the volume of absorbed tears.

## Corneal Fluorescein Staining in Rabbits

- Objective: To assess corneal epithelial defects.
- Materials: 1% fluorescein sodium solution, cobalt blue light source.
- Procedure:
  - Instill one drop of 1% fluorescein solution into the conjunctival sac of the rabbit eye.
  - After 1-2 minutes, gently rinse the excess fluorescein with a sterile saline solution.
  - Examine the cornea under a cobalt blue light.
  - Areas of epithelial cell loss or damage will stain green. The severity of the staining is typically graded using a standardized scale (e.g., 0-4).

## Mucin Secretion Assessment (Periodic Acid-Schiff Staining)

- Objective: To quantify changes in conjunctival goblet cell mucin content.
- Materials: Carnoy's fixative, periodic acid-Schiff (PAS) stain, light microscope with imaging software.
- Procedure:
  - Following euthanasia, the conjunctival tissue is excised and fixed in Carnoy's solution.
  - The tissue is then processed, embedded in paraffin, and sectioned.
  - The sections are stained with PAS, which stains mucin-containing goblet cells a magenta color.
  - The number of PAS-positive goblet cells per unit area of conjunctival epithelium is counted under a light microscope. A decrease in the number or staining intensity of goblet cells after agonist administration is indicative of mucin secretion.[\[6\]](#)

## Conclusion

P2Y2 receptor agonists, represented primarily by diquafofol, have demonstrated a robust mechanism of action that translates to significant efficacy in both preclinical and clinical dry eye models. They effectively increase both the aqueous and mucin components of the tear film. Comparative studies indicate that while their effect on reducing ocular surface staining is comparable to other treatments like cyclosporine, they may offer a faster onset of action in improving tear volume. The favorable safety and efficacy profile of diquafofol makes the P2Y2 receptor an important therapeutic target in the management of dry eye disease.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Targeting purinergic receptors to attenuate inflammation of dry eye - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. P2Y2 receptor agonists for the treatment of dry eye disease: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Spontaneous Episodic Decreased Tear Secretion in Rats Is Related to Opioidergic Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. | BioWorld [bioworld.com]
- To cite this document: BenchChem. [P2Y2 Receptor Agonists in Dry Eye Models: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10828734#comparative-study-of-p2y2-agonists-in-dry-eye-models>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)